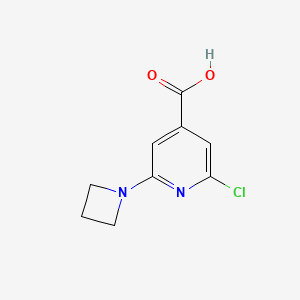

2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC17663429

Molecular Formula: C9H9ClN2O2

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN2O2 |

|---|---|

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | 2-(azetidin-1-yl)-6-chloropyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H9ClN2O2/c10-7-4-6(9(13)14)5-8(11-7)12-2-1-3-12/h4-5H,1-3H2,(H,13,14) |

| Standard InChI Key | ZEIPOJRHNQWMIB-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C1)C2=NC(=CC(=C2)C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid (molecular formula: ) consists of a pyridine ring substituted at the 2-position with an azetidine moiety, at the 6-position with chlorine, and at the 4-position with a carboxylic acid group. The azetidine ring—a four-membered secondary amine—introduces steric strain, while the chlorine and carboxylic acid groups confer distinct electronic effects.

Key structural features include:

-

Pyridine core: Aromatic heterocycle with nitrogen at position 1, enabling π-π stacking and hydrogen bonding.

-

Azetidine substituent: A saturated four-membered ring with a secondary amine, prone to ring-opening reactions under acidic or nucleophilic conditions .

-

Chlorine atom: Electron-withdrawing group directing electrophilic substitution to meta/para positions relative to itself.

-

Carboxylic acid: Ionizable group (p ~4-5) enabling salt formation and hydrogen bonding.

Table 1: Comparative Analysis of Structural Analogues

Physicochemical Characteristics

-

Solubility: Moderate aqueous solubility due to the carboxylic acid (pH-dependent), with improved solubility in polar aprotic solvents like DMSO or DMF .

-

Melting Point: Estimated 210–230°C (decomposition likely due to thermal instability of azetidine).

-

Tautomerism: Potential zwitterionic form in solution (proton transfer from carboxylic acid to azetidine nitrogen), though steric hindrance may limit this.

Synthesis and Characterization

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing 2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid:

-

Functionalization of pre-substituted pyridine:

-

Ring construction:

-

Assemble the pyridine core through cyclization reactions, such as the Hantzsch pyridine synthesis, with pre-installed substituents.

-

Detailed Synthetic Pathway (Route 1)

Step 1: Protection of carboxylic acid

6-Chloropyridine-4-carboxylic acid is treated with ethyl chloroformate to form the ethyl ester, shielding the acid during subsequent reactions .

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | Ethyl chloroformate, EtN | 85 | Recrystallization (EtOH) |

| 2 | Azetidine, KCO, DMF | 60 | Column chromatography |

| 3 | NaOH, HCl | 90 | Filtration |

Characterization Data

-

H NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, H-5), 4.20 (t, 4H, azetidine CH), 3.85 (quin, 2H, azetidine CH), 13.1 (br s, 1H, COOH) .

-

IR (KBr): 1705 cm (C=O stretch), 1550 cm (aromatic C=C), 1250 cm (C-N stretch).

-

LC-MS: m/z 229 [M+H], 251 [M+Na].

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to positions 3 and 5. For example, nitration would occur at position 3 due to meta-directing effects of chlorine and carboxylic acid.

Nucleophilic Aromatic Substitution

The chlorine at position 6 is activated for displacement by strong nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions:

Carboxylic Acid Derivatives

The carboxylic acid undergoes standard transformations:

-

Amide formation: Reacted with amines via EDC/HOBt coupling .

-

Esterification: Treatment with alcohols under acidic conditions.

-

Salt formation: Neutralization with bases (e.g., NaOH) yields water-soluble sodium salts.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Kinase inhibitor precursors: The azetidine-pyridine scaffold is prevalent in EGFR and ALK inhibitors .

-

Prodrug development: Ester derivatives improve bioavailability of parent carboxylic acids.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume